5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
CAS No.: 191474-13-2
Cat. No.: VC20749670
Molecular Formula: C31H30N2O6
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 191474-13-2 |
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Molecular Formula | C31H30N2O6 |
Molecular Weight | 526.6 g/mol |
IUPAC Name | (1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
Standard InChI | InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 |
Standard InChI Key | SWDIHODJLJEUEJ-UPRLRBBYSA-N |
Isomeric SMILES | CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O |
SMILES | CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O |
Canonical SMILES | CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O |
Chemical Identity and Structural Characteristics
Basic Information and Identification
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is identified by CAS number 191474-13-2 and possesses the molecular formula C31H30N2O6 with a molecular weight of 526.58 g/mol . This compound is structurally characterized as a modified nucleoside derivative of thymidine, featuring two key modifications: a 4,4'-dimethoxytrityl (DMT) protecting group at the 5' position and an anhydro configuration connecting the 2' and 3' positions of the sugar ring .
Structural Features and Configuration
The compound's structure integrates several important elements that contribute to its functional properties:
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A thymidine nucleoside core (thymine attached to a deoxyribose sugar)
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The 4,4'-dimethoxytrityl protecting group at the 5' position of the sugar
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An anhydro bridge between the 2' and 3' positions creating a strained ring system
The anhydro modification creates a unique conformational constraint that influences the compound's reactivity and stability. This structural feature is particularly important for its applications in nucleic acid chemistry, as it creates specific reactivity patterns that can be exploited in synthetic pathways .
Nomenclature and Alternative Names
The compound is known by several synonyms in scientific literature and commercial databases:
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5'-O-DMT-2,3'-anhydrothymidine
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Anhydrothymidine-FLT-precursor
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2,3'-anhydro-5'-O-(4,4'-dimethoxytrityl)thymidine
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2,5-Methano-5H,9H-pyrimido[2,1-b] dioxazepin-9-one, 3-[4,4'-dimethoxtrityl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-
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(2R,3R,5R)-3-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b] dioxazepin-9-one
Physical and Chemical Properties
Physical Properties
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is typically found as a white powder . The compound requires proper storage conditions to maintain stability, with recommendations to store it in a freezer to prevent degradation . Its physical properties are influenced by both the DMT protecting group, which enhances solubility in organic solvents, and the anhydro configuration, which affects crystallization behavior.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its unique structural elements:
The anhydro modification is particularly significant as it enhances the compound's resistance to certain types of nucleophilic attack while making it selectively reactive toward specific nucleophiles under controlled conditions .
Applications in Nucleic Acid Chemistry
Role in Oligonucleotide Synthesis
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine plays a significant role in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides . The DMT protecting group at the 5' position is crucial in solid-phase oligonucleotide synthesis as it:
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Provides protection for the 5' hydroxyl group during chemical reactions
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Enhances solubility and facilitates purification procedures
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Can be selectively removed under mild acidic conditions, allowing for controlled step-wise synthesis
The development of solid-phase synthesis methods, which often utilize DMT-protected nucleosides like this compound, has revolutionized oligonucleotide synthesis, making it a convenient and efficient process that can be performed on computer-controlled synthesizers .
Precursor in Modified Nucleoside Synthesis
This compound serves as a valuable precursor in the synthesis of other modified nucleosides. A noteworthy example is its role in the preparation of thiolated nucleosides:
In one documented synthetic pathway, 5'-O-(4,4'-dimethoxytrityl)-2,3'-anhydrothymidine reacts with cesium thiobenzoate in DMF at 110°C to yield 3'-S-Benzoyl-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)thymidine with a reported yield of 82% . This reaction involves the nucleophilic opening of the anhydro ring by the thiobenzoate, creating a modified nucleoside with a sulfur atom at the 3' position .
Applications in Therapeutic Research
The unique structural features of this compound contribute to its utility in the development of nucleic acid-based technologies with potential therapeutic applications . Modified nucleosides derived from this compound can influence:
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The stability of resulting oligonucleotides against enzymatic degradation
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Binding properties and affinity for target sequences
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Pharmacokinetic properties of nucleic acid-based therapeutics
Research involving this compound and its derivatives continues to expand the toolkit available for developing nucleic acid-based therapeutics and diagnostic tools.
Supplier | Product Number | Quantity | Price (USD) | Purity | Price per Gram (USD) |
---|---|---|---|---|---|
TRC | D460750 | 100mg | $160 | Not specified | $1,600 |
Medical Isotopes, Inc. | O107646 | 50mg | $429 | Not specified | $8,580 |
American Custom Chemicals Corp. | NUC0002443 | 5mg | $503.27 | 95.00% | $100,654 |
Biosynth Carbosynth | ND03508 | 1g | $2,150 | Not specified | $2,150 |
As evident from the table, there is significant price variation among suppliers, with prices ranging from $1,600 to over $100,000 per gram . This substantial price disparity reflects differences in synthesis methods, purification protocols, and economies of scale in production.
Market Considerations
The high cost of this compound, particularly in small quantities, indicates:
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Specialized and potentially complex synthesis methods
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Limited production volume and specialized market
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High value in research applications
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Potential for cost optimization through scaled-up production methods
The availability from multiple suppliers suggests ongoing demand for this compound in research and development settings, particularly in academic and pharmaceutical research focused on nucleic acid chemistry and oligonucleotide therapeutics.
Synthetic Pathways and Chemical Transformations
Role in Phosphorothioamidite Chemistry
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine serves as an intermediate in the synthesis pathway to 3'-S-(2-Cyanoethyl-N,N-diisopropylphosphorothioamidite)-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)thymidine . This phosphorothioamidite derivative is valuable for introducing modified linkages in oligonucleotides through automated solid-phase synthesis protocols.
The development of fully automated coupling procedures for incorporating phosphorothioamidites into synthetic oligodeoxynucleotides represents a significant advancement in this field, with reported coupling yields in the range of 85–90% .
Structure-Activity Relationships
Impact of DMT Protection
The 4,4'-dimethoxytrityl group at the 5' position serves several critical functions:
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Provides selective protection of the 5' hydroxyl during multistep syntheses
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Enhances solubility in organic solvents commonly used in nucleoside chemistry
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Facilitates purification through its distinctive UV absorption properties
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Enables monitoring of reaction progress through color changes upon deprotection
The ability to selectively introduce and remove this protecting group is fundamental to controlled oligonucleotide synthesis and many other transformations in nucleoside chemistry.
Significance of the Anhydro Configuration
The anhydro bridge between the 2' and 3' positions creates a conformationally constrained structure with distinctive reactivity patterns:
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Increases rigidity of the sugar portion of the nucleoside
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Creates strain that enhances reactivity toward specific nucleophiles
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Directs the regioselectivity of nucleophilic attack
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Influences the stereochemical outcome of ring-opening reactions
These properties make 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine particularly valuable as a synthetic intermediate for accessing a range of modified nucleosides with precise structural control.
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